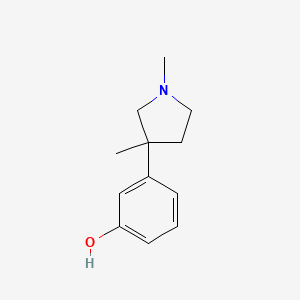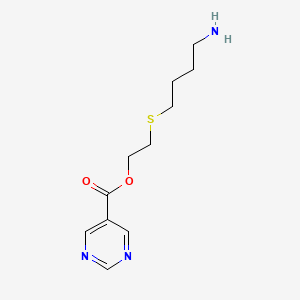
2-((4-Aminobutyl)thio)ethyl pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Aminobutyl)thio)ethyl pyrimidine-5-carboxylate is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological activities, including anti-inflammatory, antiviral, and neuroprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Aminobutyl)thio)ethyl pyrimidine-5-carboxylate typically involves the reaction of ethyl pyrimidine-5-carboxylate with 2-((4-aminobutyl)thio)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((4-Aminobutyl)thio)ethyl pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the amino or thio groups act as nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-((4-Aminobutyl)thio)ethyl pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential role in modulating biological pathways and interactions with enzymes.
Medicine: Investigated for its anti-inflammatory, antiviral, and neuroprotective properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((4-Aminobutyl)thio)ethyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit the activity of certain enzymes or modulate signaling pathways involved in inflammation and cell survival. For example, it has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress.
Comparison with Similar Compounds
Similar Compounds
2-Thioxopyrimidine derivatives: These compounds also contain a sulfur atom and exhibit similar biological activities.
Triazole-pyrimidine hybrids: Known for their neuroprotective and anti-inflammatory properties.
Uniqueness
2-((4-Aminobutyl)thio)ethyl pyrimidine-5-carboxylate is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Its combination of amino and thio groups provides versatility in chemical reactions and potential for diverse pharmacological activities.
Properties
Molecular Formula |
C11H17N3O2S |
|---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
2-(4-aminobutylsulfanyl)ethyl pyrimidine-5-carboxylate |
InChI |
InChI=1S/C11H17N3O2S/c12-3-1-2-5-17-6-4-16-11(15)10-7-13-9-14-8-10/h7-9H,1-6,12H2 |
InChI Key |
HJKYEYSKFCCYEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=N1)C(=O)OCCSCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





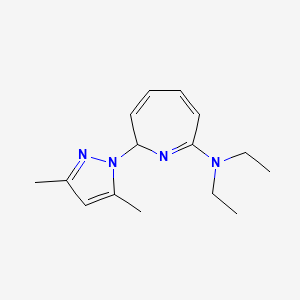
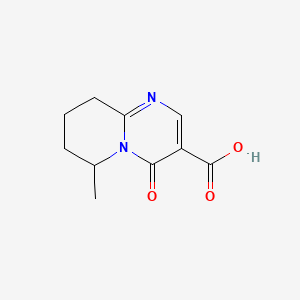
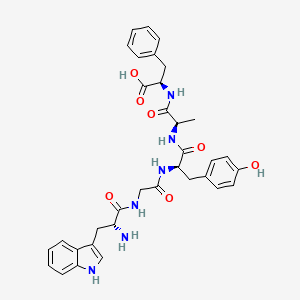
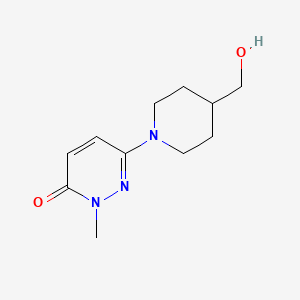
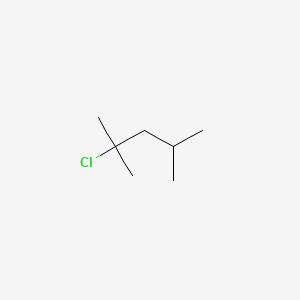
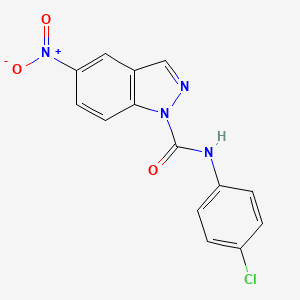

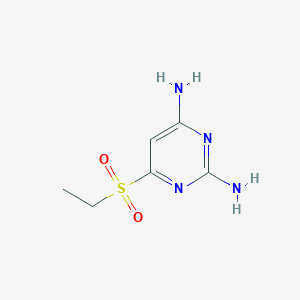
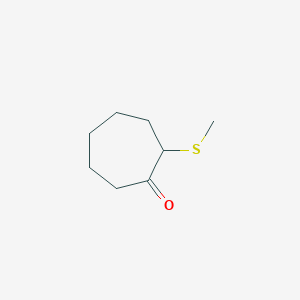
![6,7-Dimethoxy-1-((6-nitrobenzo[d][1,3]dioxol-5-yl)methyl)-3,4-dihydroisoquinoline](/img/structure/B15213053.png)
